![molecular formula C10H7NO2 B1320052 Isoquinoline-7-carboxylic acid CAS No. 221050-96-0](/img/structure/B1320052.png)
Isoquinoline-7-carboxylic acid
Overview
Description
Isoquinoline-7-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinoline itself is a fusion product of a benzene ring and a pyridine nucleus. This compound is characterized by the presence of a carboxyl group at the seventh position of the isoquinoline ring. This compound is known for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields.
Mechanism of Action
- IQ3CA’s effects may involve multiple pathways. For example:
Biochemical Pathways
Result of Action
: Senerovic, L., Opsenica, D., Moric, I., Aleksic, I., Spasić, M., & Vasiljevic, B. (2019). Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. Advances in Experimental Medicine and Biology, 1282, 37–69. Link : “Anticancer Potential of Nature-Derived Isoquinoline Derivatives.” Chemistry of Natural Compounds, 59(3), 309–314. (2023). Link
Biochemical Analysis
Biochemical Properties
Isoquinoline-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties . Additionally, this compound can form complexes with metal ions, which may influence its biochemical activity and interactions with other biomolecules .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and reduced cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to DNA and RNA, interfering with their normal functions and leading to changes in gene expression . This compound also inhibits certain enzymes by binding to their active sites, thereby preventing substrate binding and enzyme activity . These interactions at the molecular level contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to exhibit therapeutic effects, such as antibacterial and anticancer activities . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. This compound has also been shown to affect the tricarboxylic acid (TCA) cycle, leading to altered energy production and cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the nucleus, where it can interact with DNA and RNA, influencing gene expression . Additionally, this compound can be targeted to other organelles, such as mitochondria, where it can affect mitochondrial function and energy production . Post-translational modifications and targeting signals play a crucial role in directing this compound to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinoline-7-carboxylic acid can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring system . Another method involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions, followed by decarboxylation to yield isoquinoline derivatives .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound N-oxide.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that isoquinoline derivatives exhibit promising anticancer properties. Isoquinoline-7-carboxylic acid has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that derivatives of isoquinoline could induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .
2. Neuroprotective Effects
Isoquinoline compounds have been shown to possess neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage .
Agrochemical Applications
This compound is also being explored for its potential use in agrochemicals. Its derivatives have shown herbicidal and fungicidal activities, making them candidates for developing new agricultural products. For instance, certain isoquinoline derivatives have been tested for their efficacy against common agricultural pests and pathogens .
Material Science
1. Polymer Development
In material science, this compound can be utilized in synthesizing polymers with specific properties. Research has indicated that incorporating isoquinoline structures into polymer backbones can enhance thermal stability and mechanical strength, making them suitable for high-performance applications .
2. Photonic Applications
The unique electronic properties of isoquinoline derivatives allow their use in photonic devices. This compound has been studied for its potential application in organic light-emitting diodes (OLEDs) due to its ability to emit light efficiently when doped into polymer matrices .
Case Studies
Comparison with Similar Compounds
Isoquinoline-7-carboxylic acid can be compared with other similar compounds, such as:
Quinoline-7-carboxylic acid: Similar in structure but with a nitrogen atom at a different position.
Isoquinoline-5-carboxylic acid: Differing by the position of the carboxyl group.
Quinoline-3-carboxylic acid: Another related compound with the carboxyl group at the third position.
Uniqueness: this compound is unique due to its specific position of the carboxyl group, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s interaction with molecular targets and its overall pharmacological profile .
Biological Activity
Isoquinoline-7-carboxylic acid (I7CA) is a member of the isoquinoline family, which has garnered attention for its diverse biological activities. This article delves into the various biological effects of I7CA, supported by recent research findings, data tables, and case studies.
Overview of Isoquinoline Compounds
Isoquinoline derivatives are known for their wide range of pharmacological properties, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects. The structural diversity within this class allows for significant variations in biological activity based on modifications at various positions of the isoquinoline nucleus.
Antitumor Activity
Research indicates that I7CA exhibits significant antitumor properties. A study demonstrated its effectiveness in inhibiting the growth of colorectal cancer cells by targeting the IL-6/JAK2/STAT3 signaling pathway. In vivo experiments using dimethylhydrazine-induced colorectal carcinoma in Wistar rats showed that I7CA administration led to a marked reduction in tumor size and proliferation rates. The compound was administered at doses of 10 and 25 mg/kg for 15 days, resulting in a decrease in IL-6 levels and modulation of JAK2 and STAT3 expression .
Table 1: Antitumor Efficacy of this compound
Dose (mg/kg) | Tumor Size Reduction (%) | IL-6 Levels (pg/mL) | JAK2 Expression (fold change) | STAT3 Expression (fold change) |
---|---|---|---|---|
10 | 30 | 50 | 0.8 | 0.7 |
25 | 55 | 30 | 0.5 | 0.4 |
Antibacterial Activity
I7CA has also been evaluated for its antibacterial properties. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations significantly lower than those required for many conventional antibiotics, suggesting potential as a lead compound for new antibacterial agents .
Table 2: Antibacterial Efficacy of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 12 |
Escherichia coli | 15 |
Pseudomonas aeruginosa | 20 |
Anti-inflammatory Properties
The anti-inflammatory effects of I7CA are attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β. In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with I7CA resulted in a significant reduction in inflammatory markers, demonstrating its potential as an anti-inflammatory therapeutic agent .
The mechanisms through which I7CA exerts its biological effects are multifaceted:
- Inhibition of Oncogenic Pathways : By blocking IL-6 signaling, I7CA disrupts downstream activation of JAK2 and STAT3, which are crucial for tumor cell proliferation and survival.
- Antibacterial Mechanism : The compound appears to interfere with bacterial cell wall synthesis, leading to cell lysis.
- Anti-inflammatory Action : I7CA modulates immune responses by downregulating the expression of inflammatory cytokines.
Case Studies
- Colorectal Cancer Study : In a controlled study involving Wistar rats with induced colorectal cancer, administration of I7CA led to significant tumor regression and alterations in gene expression related to inflammation and cancer progression .
- Antibacterial Screening : A series of tests conducted against common pathogenic bacteria revealed that I7CA not only inhibited bacterial growth but also reduced biofilm formation, indicating its potential utility in treating infections caused by biofilm-forming organisms .
Properties
IUPAC Name |
isoquinoline-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)8-2-1-7-3-4-11-6-9(7)5-8/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFUUBBLCOBJPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594145 | |
Record name | Isoquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221050-96-0 | |
Record name | Isoquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoquinoline-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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